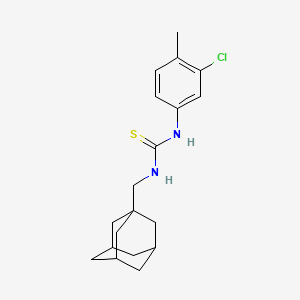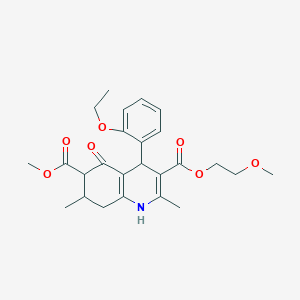![molecular formula C19H21N5O2 B4805579 N-(2-methoxy-5-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4805579.png)
N-(2-methoxy-5-methylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
Übersicht
Beschreibung
“N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a triazole ring and substituted phenyl groups, suggests potential biological activity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Urea formation: The final step involves the reaction of the substituted triazole with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the triazole ring or the urea linkage, potentially breaking down the compound into simpler molecules.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, urea derivatives are often explored for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its activity against specific biological targets.
Medicine
In medicinal chemistry, similar compounds have been studied for their potential as antifungal, antibacterial, or anticancer agents. The triazole ring is a common motif in many pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action for “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring could play a key role in binding to the target, while the phenyl groups might enhance the compound’s stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methoxyphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
- N-(2-methoxy-5-methylphenyl)-N’-[1-(benzyl)-1H-1,2,4-triazol-3-yl]urea
Uniqueness
The unique combination of the methoxy and methyl groups on the phenyl ring, along with the triazole moiety, distinguishes “N-(2-methoxy-5-methylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea” from its analogs. These structural features may confer specific biological activity or chemical reactivity that is not observed in similar compounds.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-13-5-4-6-15(9-13)11-24-12-20-18(23-24)22-19(25)21-16-10-14(2)7-8-17(16)26-3/h4-10,12H,11H2,1-3H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWDFHLPMWDNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4805503.png)

![3-amino-N-(4-chloro-3-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4805506.png)
![N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)-2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4805513.png)

![1-(3,5-dimethoxyphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4805529.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4805541.png)
![3-chloro-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4805558.png)
![(5-ETHYL-3-THIENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE](/img/structure/B4805566.png)
![METHYL 1-[({4-[((Z)-1-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4805572.png)
![N-[(2-ethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4805581.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4805592.png)
![methyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4805600.png)
![1-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4805608.png)
